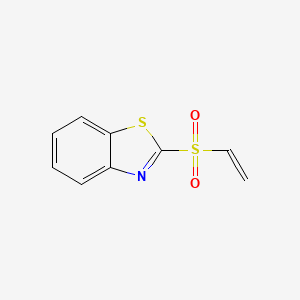

Benzotiazol, 2-(etenilsulfonil)-

Descripción general

Descripción

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives, including “Benzothiazole,2-(ethenylsulfonyl)-”, possess a wide range of pharmacological properties and a high degree of structural diversity . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which would include “Benzothiazole,2-(ethenylsulfonyl)-”, has been achieved through various synthetic pathways . One common method involves the condensation reaction of 2-aminothiophenol with a carbonyl or cyano group-containing substance .Molecular Structure Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Chemical Reactions Analysis

The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . For instance, Lima and co-workers established a novel methodology for the synthesis of 2-substituted benzothiazole derivatives .Aplicaciones Científicas De Investigación

Química Verde

Los benzotiazoles han desempeñado un papel importante en el campo de la química verde . Se sintetizan a partir de la condensación de 2-aminobenzenotiol con aldehídos/cetonas/ácidos/cloruros de acilo y la ciclización de tioamida o dióxido de carbono .

Bioquímica y Química Medicinal

Los benzotiazoles son importantes en bioquímica y química medicinal debido a su alta actividad farmacéutica y biológica . Se han utilizado en el desarrollo de diversos medicamentos con una amplia gama de actividades biológicas .

Efectos Antidepresivos y Anticonvulsivos

Algunos derivados del benzotiazol han mostrado efectos antidepresivos y anticonvulsivos potenciales . Por ejemplo, 2c y 2d mostraron los efectos antidepresivos y anticonvulsivos más altos en una prueba de natación forzada .

Actividad Antimicrobiana

Se han sintetizado y evaluado derivados del benzotiazol por su actividad antimicrobiana . Han mostrado potentes actividades antimicrobianas, lo que los hace valiosos en el campo de la química medicinal .

Actividad Antitumoral y Citotóxica

Los derivados del benzotiazol han demostrado actividad antitumoral y citotóxica en líneas celulares tumorales humanas . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos contra el cáncer .

Aplicaciones Industriales

Los benzotiazoles se utilizan en diversas aplicaciones industriales como aceleradores de la vulcanización, antioxidantes, reguladores del crecimiento de las plantas, inhibidores enzimáticos, reactivos de imagenología, materiales fluorescentes y dispositivos electroluminiscentes .

Mecanismo De Acción

Target of Action

The primary target of 2-(Vinylsulfonyl)benzo[d]thiazole, also known as Benzothiazole,2-(ethenylsulfonyl)-, is the enzyme DprE1 . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound’s interaction with DprE1 makes it a potential candidate for anti-tubercular activity .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the enzyme, leading to a halt in the cell wall biosynthesis of the bacteria . The exact molecular interactions between the compound and DprE1 are still under investigation.

Biochemical Pathways

The compound affects the biochemical pathway involved in the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting the enzyme DprE1, the compound disrupts this pathway, leading to the death of the bacteria . The downstream effects of this disruption include the inhibition of bacterial growth and proliferation .

Pharmacokinetics

The compound’s molecular weight is 135186 , which suggests that it may have good bioavailability due to its small size

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . This is achieved through the disruption of the bacteria’s cell wall biosynthesis . The compound’s potent anti-tubercular activity makes it a promising candidate for the development of new anti-tubercular drugs .

Action Environment

The action of 2-(Vinylsulfonyl)benzo[d]thiazole can be influenced by various environmental factors. For instance, the compound was synthesized using an environmentally friendly method, using water as the reaction medium This suggests that the compound’s synthesis, and potentially its action, can be influenced by the solvent used

Safety and Hazards

Direcciones Futuras

The future directions in the research of benzothiazole derivatives, including “Benzothiazole,2-(ethenylsulfonyl)-”, involve the development of more potent biologically active benzothiazole-based drugs . This includes the exploration of different synthetic pathways and the investigation of novel therapeutics .

Propiedades

IUPAC Name |

2-ethenylsulfonyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S2/c1-2-14(11,12)9-10-7-5-3-4-6-8(7)13-9/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQANLUPCSMZGHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)C1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460521 | |

| Record name | Benzothiazole,2-(ethenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2591-09-5 | |

| Record name | Benzothiazole,2-(ethenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(vinylsulfonyl)benzo[d]thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

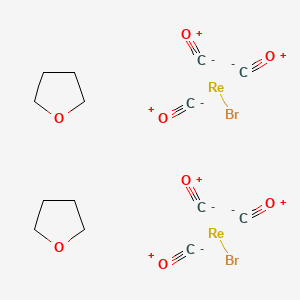

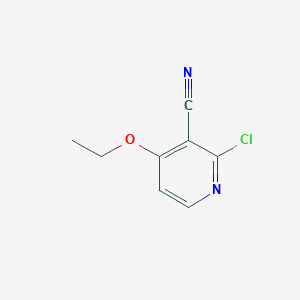

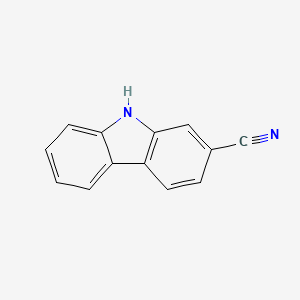

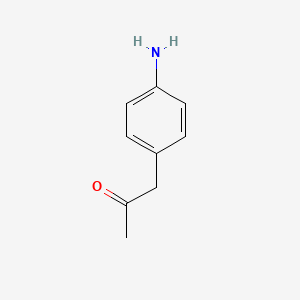

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylthio-2-phenyl-2,4-dihydro-indeno[1,2-c]pyrazole](/img/structure/B1625295.png)

![Benzene, [(nitromethyl)thio]-](/img/structure/B1625305.png)